8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-N-(2-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-6-3-5-11-15(13)20-9-12(16(11)22)17(23)21-14-7-2-1-4-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXUGFNVEXJQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target molecule decomposes into three modular components:
- Quinoline backbone : 8-Chloro-4-hydroxyquinoline-3-carboxylic acid serves as the central scaffold.
- Aromatic substituent : 2-Cyanoaniline provides the amide-linked phenyl group.
- Functional group interconversions : Carboxylic acid activation and amide bond formation complete the synthesis.
Route Feasibility Assessment
Comparative analysis of three potential routes reveals:
- Route A (Gould-Jacobs cyclization): Superior regiocontrol for 3-carboxylic acid positioning.
- Route B (Pfitzinger reaction): Limited by competing substitution at C-2.
- Route C (Betti reaction): Incompatible with late-stage amidation requirements.
Route A was selected for its alignment with literature precedents demonstrating successful 8-chloroquinoline syntheses.
Quinoline Core Synthesis via Gould-Jacobs Cyclization
Starting Material Preparation
2-Amino-5-chlorophenol (1) undergoes condensation with ethyl 3-ethoxy-3-iminopropanoate hydrochloride (2) in refluxing acetic acid:
Reaction Conditions:
- Solvent: Glacial acetic acid
- Temperature: 120°C (reflux)
- Time: 8 hr
- Yield: 78% isolated 8-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (3)
Ester Hydrolysis and Acid Isolation
Saponification of ester 3 proceeds under basic conditions:
$$ \text{3} + \text{NaOH}_{(aq)} \xrightarrow{\Delta} \text{8-chloro-4-hydroxyquinoline-3-carboxylic acid (4)} + \text{EtOH} $$
Optimization Data :
| Base Concentration | Temperature | Time | Yield |
|---|---|---|---|
| 2M NaOH | 80°C | 2 hr | 82% |
| 5M NaOH | 100°C | 1 hr | 85% |
Amide Bond Formation via Acid Chloride Intermediate
Chlorination with Phosphorus Trichloride
Carboxylic acid 4 undergoes chlorination using PCl₃ in dichloromethane:
$$ \text{4} + \text{PCl}3 \xrightarrow{\text{DCM, 0°C→rt}} \text{8-chloro-4-hydroxyquinoline-3-carbonyl chloride (5)} + \text{H}3\text{PO}_3 $$
Critical Parameters :
Nucleophilic Acyl Substitution
Reaction of acid chloride 5 with 2-cyanoaniline (6) in tetrahydrofuran:
$$ \text{5} + \text{6} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl} $$
Yield Optimization Matrix :
| Equiv. 6 | Base | Temp | Time | Yield |
|---|---|---|---|---|
| 1.2 | Et₃N | 0°C | 2 hr | 62% |
| 2.0 | DMAP | rt | 4 hr | 78% |
| 1.5 | DIPEA | -10°C | 6 hr | 85% |
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Amidation
Pilot studies demonstrate direct synthesis from:
- 2-Amino-5-chlorophenol
- Ethyl 3-cyano-3-(2-nitrophenyl)propanoate
Reaction Scheme :
$$ \text{Cyclization} \rightarrow \text{Nitro Reduction} \rightarrow \text{Amidation} $$
Advantages :
- Eliminates acid chloride intermediate
- 65% overall yield in preliminary trials
Microwave-Assisted Synthesis
Accelerated reaction kinetics under microwave irradiation:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Cyclization | 8 hr | 45 min |
| Amidation | 6 hr | 20 min |
Purification and Characterization
Crystallization Optimization
Target compound solubility profiles:
| Solvent System | Recovery | Purity (HPLC) |
|---|---|---|
| EtOAc/Hexanes (1:3) | 72% | 98.5% |
| DCM/MeOH (10:1) | 85% | 99.1% |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 11.32 (s, 1H, OH)
- δ 10.58 (s, 1H, NH)
- δ 8.92 (d, J=2.4 Hz, 1H, H-2)
- δ 8.25 (dd, J=8.8, 2.4 Hz, 1H, H-5)
HRMS (ESI+) : Calculated for C₁₇H₁₁ClN₃O₂ [M+H]⁺: 332.0532 Found: 332.0536
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaCN, BrCN, various amines
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of amine-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level. Its fluorescent properties can be utilized in imaging and diagnostic applications.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromophenyl and Trifluoromethylphenyl Derivatives
describes 4-hydroxyquinoline-3-carboxamide derivatives with bromophenyl (e.g., N-(2-bromophenyl)-4-hydroxyquinoline-3-carboxamide) and trifluoromethylphenyl substituents. Key comparisons include:
- Synthesis: The bromophenyl and trifluoromethylphenyl analogs are synthesized in moderate yields (56–75%), suggesting that the introduction of electron-withdrawing groups (e.g., Br, CF₃) is feasible but may require optimization. The target compound’s 2-cyanophenyl group, being smaller and more polar than bromo or trifluoromethyl groups, could improve solubility but may reduce crystallinity, as seen in lower melting points for some analogs .
Triazolopyridinylmethyl Derivative
describes 8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide, which replaces the 2-cyanophenyl group with a heterocyclic triazolopyridinylmethyl moiety.
- Structural Impact : The triazolopyridine group adds steric bulk and introduces additional hydrogen-bonding sites, which may improve target affinity but reduce membrane permeability.
- Synthetic Complexity : The incorporation of a fused heterocycle likely requires multi-step synthesis, contrasting with the simpler aryl coupling methods used for bromophenyl/trifluoromethylphenyl derivatives .
Antiparasitic Activity
highlights quinoline derivatives as scaffolds for neglected parasitosis treatments. The chloro substituent may enhance penetration into parasitic cells, as seen in chloroquine analogs .
Immunomodulatory Potential
discloses a patent for 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine derivatives combined with S1P receptor modulators. Although the target compound differs in substitution (carboxamide vs.
Patent and Industrial Relevance
The patent in underscores the commercial interest in 8-chloroquinoline derivatives for therapeutic combinations. The target compound’s 2-cyanophenyl group could offer intellectual property advantages over prior art, particularly if it demonstrates improved efficacy or reduced toxicity in preclinical models .
Biological Activity
8-Chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chloro group at the 8-position, a cyano group at the 2-position of the phenyl ring, and a carboxamide group at the 3-position. This unique combination of functional groups contributes to its biological activity and reactivity.
| Functional Group | Position | Significance |
|---|---|---|
| Chloro | 8 | Enhances lipophilicity and biological potency |
| Cyano | 2 | Influences electronic properties and reactivity |
| Carboxamide | 3 | Increases solubility and potential for hydrogen bonding |
Research indicates that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. By binding to LSD1's active site, it prevents the removal of methyl groups from histones, thereby affecting gene expression related to cell growth and differentiation.
Anticancer Activity
The compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves modulation of key signaling pathways associated with apoptosis and cell cycle regulation .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of pathogenic strains, indicating its potential as a therapeutic agent in treating bacterial infections .
Antiviral Activity
Recent investigations suggest that this compound may possess antiviral properties, particularly against influenza viruses. The structure-activity relationship (SAR) studies indicate that modifications enhancing lipophilicity improve antiviral efficacy while maintaining low cytotoxicity levels .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : A study assessing the cytotoxic effects on HeLa cells revealed that concentrations up to 200 µM did not exhibit significant toxicity while effectively reducing cell viability by over 50% .
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option.
- Antiviral Potential : A recent study highlighted its effectiveness against H5N1 virus strains, showing over 90% inhibition with minimal cytotoxic effects, which positions it as a candidate for further antiviral drug development .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the bioavailability of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining its therapeutic window and safety profile.
Q & A
Q. What are the key considerations for designing a synthetic route for 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide?
A robust synthesis requires optimizing reaction steps to introduce the chloro, hydroxy, and carboxamide groups while maintaining regioselectivity. For example, quinoline derivatives often utilize Friedländer annulation or cyclocondensation reactions. Multi-step routes may involve protecting groups (e.g., for the hydroxy group) and coupling agents for carboxamide formation. Post-synthetic purification via column chromatography or recrystallization is critical to isolate high-purity intermediates .
Q. How can researchers address solubility challenges in biological assays for this compound?
Solubility is influenced by the hydroxy and carboxamide groups. Strategies include:
- Testing solvents like DMSO-water mixtures (e.g., 10% DMSO for in vitro assays).
- Derivatization (e.g., esterification of the hydroxy group to improve lipophilicity).
- pH adjustment to exploit ionization states of the hydroxy and carboxamide moieties .
Q. What analytical techniques are recommended for structural validation?
- NMR : Confirm substitution patterns (e.g., chloro at C8, hydroxy at C4) and carboxamide connectivity.
- HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete coupling reactions.
- X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding networks, as demonstrated in studies of analogous quinoline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Systematic substitution : Replace the 2-cyanophenyl group with halogenated or electron-withdrawing analogs (e.g., 4-fluorophenyl) to evaluate effects on target binding.
- Pharmacophore mapping : Use computational docking to identify critical interactions (e.g., hydrogen bonding via the hydroxy group with kinase active sites).
- Biological assays : Compare IC50 values across derivatives in dose-response experiments to quantify substituent effects .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Reproducibility checks : Validate activity across independent labs using standardized protocols.
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
- Dose-response curves : Confirm linearity in activity to exclude false positives from aggregation artifacts .
Q. How can computational tools enhance reaction optimization for derivatives?
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for amide bond formation) to reduce trial-and-error experimentation.
- Machine learning : Train models on existing quinoline synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives.
- In silico solubility prediction : Use COSMO-RS or molecular dynamics to pre-screen derivatives for solubility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
